3-[(E)-{2-[(4-chloro-2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate
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Overview
Description
3-[(E)-{2-[(4-chloro-2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate is a complex organic compound that features a combination of aromatic rings, nitro groups, and hydrazone linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{2-[(4-chloro-2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate typically involves multiple steps:
Formation of the hydrazone linkage: This step involves the reaction of 4-chloro-2-methylphenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazone.
Condensation reaction: The hydrazone is then reacted with 3-formylphenyl 4-nitrobenzoate under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-{2-[(4-chloro-2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-[(E)-{2-[(4-chloro-2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties such as conductivity or fluorescence.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-[(E)-{2-[(4-chloro-2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydrazone linkage can form hydrogen bonds with biological molecules, affecting their function. The aromatic rings can also interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylphenoxyacetic acid: A simpler compound with similar structural features.
4-nitrobenzoic acid: Contains the nitro group and aromatic ring but lacks the hydrazone linkage.
Hydrazones: A class of compounds with similar hydrazone linkages but different substituents.
Uniqueness
3-[(E)-{2-[(4-chloro-2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both nitro and hydrazone groups allows for diverse chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
[3-[(E)-[[2-(4-chloro-2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O6/c1-15-11-18(24)7-10-21(15)32-14-22(28)26-25-13-16-3-2-4-20(12-16)33-23(29)17-5-8-19(9-6-17)27(30)31/h2-13H,14H2,1H3,(H,26,28)/b25-13+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRUODMWXMGRTR-DHRITJCHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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